Sulfo-Cy3 amine
Description
Overview of Cyanine (B1664457) Dye Family and Sulfo-Cyanine3 Amine Classification
The cyanine dyes are a synthetic family of molecules belonging to the polymethine group. wikipedia.org Chemically, they are characterized by a conjugated system between two nitrogen atoms. wikipedia.org This family is broad, covering a wide portion of the electromagnetic spectrum from the near-infrared to the ultraviolet. wikipedia.org Cyanine dyes can be categorized in several ways, including by their chemical structure (streptocyanines, hemicyanines, and closed-chain cyanines) and the presence of modifications that alter their physical properties. wikipedia.orgtandfonline.com
A significant classification is based on solubility, dividing them into non-sulfonated and sulfonated cyanines. glpbio.comlumiprobe.com Sulfo-Cyanine3 amine falls into the latter category. The inclusion of sulfonate (sulfo) groups significantly enhances the dye's water solubility, which is a crucial advantage for biological applications in aqueous environments. medchemexpress.comglpbio.comlumiprobe.commedchemexpress.com The "Cyanine3" designation indicates its core structure, which places its absorption and emission spectra in the orange-red range. medchemexpress.comaxispharm.com The "amine" suffix signifies the presence of a primary amine group, which serves as a reactive handle for conjugation. medchemexpress.combroadpharm.com This amine group is often separated from the fluorophore by a linker, facilitating its reaction with various electrophiles like activated esters or carboxylic acids. lumiprobe.com
| Property | Description | Source(s) |
| Dye Family | Cyanine | wikipedia.org |
| Chemical Group | Polymethine | wikipedia.org |
| Structural Class | Indolenine-based | lumiprobe.com |
| Solubility Class | Sulfonated (hydrophilic) | glpbio.comlumiprobe.com |
| Functional Group | Primary Amine (-NH2) | medchemexpress.comlumiprobe.combroadpharm.com |
Historical Context and Evolution of Fluorescent Probes in Biomedical Sciences
The use of fluorescence in biological research has a rich history, beginning with the visualization of autofluorescent specimens in the early 20th century. nih.gov The field advanced significantly with the introduction of synthetic fluorescent stains. In 1871, Adolf von Baeyer synthesized the first synthetic fluorophore, "resorcinphthalein," now known as fluorescein. biotium.comfluorofinder.com However, its application in biological research came much later.
A major breakthrough occurred in the 1940s with the development of fluorescently-labeled antibodies, a technique that enabled the precise visualization of specific cellular structures. nih.govbiotium.com The discovery of Green Fluorescent Protein (GFP) in the 1960s and its subsequent development as a genetically encodable tag revolutionized live-cell imaging. nih.gov The 1990s saw further innovation with the development of more robust and photostable synthetic dyes, including the cyanine family. lumiprobe.com Scientists began applying sulfonation to dyes like rhodamines and cyanines to improve water solubility, enhance photostability, and reduce quenching upon conjugation. biotium.com This led to the creation of highly effective probes like Sulfo-Cyanine3, which offer superior performance in aqueous biological systems. lumiprobe.combiotium.com
Significance of Sulfo-Cyanine3 Amine in Contemporary Molecular and Cellular Research
Sulfo-Cyanine3 amine is significant in modern research due to its combination of favorable spectral properties, high water solubility, and versatile conjugation chemistry. medchemexpress.comaxispharm.com It is a bright and highly photostable orange-red fluorescent dye. lumiprobe.comglpbio.comaxispharm.com Its excellent water solubility, conferred by the sulfonate groups, allows for efficient labeling of biomolecules in their native aqueous buffers, which is ideal for sensitive proteins that might denature in the presence of organic co-solvents. ibiantech.comvnir.life
The terminal amine group allows for covalent attachment to various biomolecules, including proteins, antibodies, peptides, and nucleic acids, through reactions with functional groups like carboxylic acids or activated NHS esters. medchemexpress.combroadpharm.com This versatility makes it a cornerstone for numerous applications:
Fluorescence Microscopy: When conjugated to antibodies, it enables the precise localization of proteins within cells, aiding in the study of cellular processes and the identification of disease markers. axispharm.com Its brightness and photostability are ideal for generating high-contrast images.
Flow Cytometry: The dye's strong signal is valuable for cell sorting and analysis, allowing for quantitative measurements of cell populations. axispharm.com
Bioconjugation and Labeling: It is widely used to label proteins, nucleic acids, and other molecules for various assays. axispharm.comaatbio.com For instance, a study on rolling circle amplification (RCA) utilized sulfo-cyanine3-dUTP and found it demonstrated the highest incorporation effectiveness among several tested modified nucleotides. nih.gov
Biosensors and Assays: The dye is employed in the development of fluorescent assays and biosensors. Researchers have used it for interfacial bioconjugation on emulsion droplets to create biosensors. lumiprobe.com It is also used in techniques like Fluorescence Resonance Energy Transfer (FRET) to monitor molecular interactions, which is critical in fields like drug discovery.
Table of Physicochemical Properties for Sulfo-Cyanine3 Amine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | lumiprobe.combroadpharm.comantibodies.come-biochem.comcymitquimica.com |
| Molecular Weight | ~714.94 g/mol | lumiprobe.comantibodies.come-biochem.comcymitquimica.com |
| Excitation Maximum (λex) | ~548 nm | lumiprobe.combroadpharm.comantibodies.cominterchim.fr |
| Emission Maximum (λem) | ~563 nm | lumiprobe.combroadpharm.comantibodies.combroadpharm.com |
| Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹ | lumiprobe.combroadpharm.comantibodies.cominterchim.fr |
| Fluorescence Quantum Yield (Φ) | ~0.1 | lumiprobe.combroadpharm.comantibodies.combroadpharm.com |
| Appearance | Dark red solid | antibodies.come-biochem.com |
| Solubility | Good in water, DMSO, DMF, and alcohols | lumiprobe.comglpbio.comantibodies.come-biochem.com |
Scope and Objectives of Sulfo-Cyanine3 Amine Research Directions
The future research directions for Sulfo-Cyanine3 amine are centered on leveraging its robust properties for more advanced and sensitive applications. The primary objective is to enhance the detection and understanding of complex biological processes at the molecular level.
Key research trajectories include:
Advanced Imaging Techniques: There is a continued effort to use Sulfo-Cyanine3 amine and its conjugates in super-resolution microscopy and in vivo imaging. Its photostability is a significant asset for techniques that require intense laser excitation.
High-Throughput Screening and Diagnostics: In drug discovery, the dye is integral to developing high-throughput screening assays to identify how potential therapeutic agents interact with their targets. Its use in creating sensitive biosensors is also crucial for clinical diagnostics and environmental monitoring, where rapid and accurate detection of analytes like nucleic acids or disease markers is required.
Probing Molecular Dynamics: Researchers are focused on using Sulfo-Cyanine3 amine in sophisticated FRET-based assays to study the real-time dynamics of protein-protein interactions, conformational changes, and other cellular events.
Development of Novel Bioconjugates: Ongoing research involves creating new conjugates of Sulfo-Cyanine3 amine with different biomolecules to expand its utility. alfa-chemistry.com This includes labeling specific ligands or small molecules to track their pathways and interactions within complex biological systems.
Structure
2D Structure
Properties
IUPAC Name |
1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Sulfo Cyanine3 Amine for Research Applications
Advanced Synthetic Routes for Sulfo-Cyanine3 Core Structures
The synthesis of the Sulfo-Cyanine3 core structure typically involves the condensation of substituted indolenine precursors. The introduction of sulfonate groups is a key step in rendering the dye water-soluble. While specific proprietary methods for the synthesis of the Sulfo-Cyanine3 core are not extensively detailed in publicly available literature, the general principles of cyanine (B1664457) dye synthesis can be applied. These methods often involve the reaction of a Fischer's base or a related heterocyclic compound with a polymethine bridge-forming reagent. The precise control of reaction conditions is crucial to achieve the desired substitution pattern and to ensure the high purity of the final product.
Functional Group Modifications for Enhanced Bioconjugation Reactivity
The primary amine group on Sulfo-Cyanine3 amine serves as a versatile handle for a variety of chemical modifications, enabling its conjugation to different functional groups on target molecules. lumiprobe.commedchemexpress.com This adaptability is a key reason for its widespread use in biological and materials science research.
Amine-Reactive Derivatives: Succinimidyl Esters, Carboxylic Acids, and Other Electrophilic Forms
The amine group of Sulfo-Cyanine3 amine can be readily acylated to create amine-reactive derivatives. One of the most common modifications is the conversion to an N-hydroxysuccinimidyl (NHS) ester. aatbio.comrsc.org NHS esters are highly reactive towards primary and secondary amines on biomolecules, such as the lysine (B10760008) residues in proteins, forming stable amide bonds. aatbio.com This reaction is typically carried out under mild basic conditions (pH 7-9). aatbio.com
The amine can also be modified to present a carboxylic acid group. This is often achieved by reacting the amine with an anhydride, such as succinic anhydride, to introduce a terminal carboxyl group. This carboxylated derivative can then be activated, for example, using carbodiimide (B86325) chemistry (like EDC/NHS), to react with primary amines on other molecules. nih.gov
Thiol-Reactive Derivatives: Maleimides and Arylation Chemistry
For targeting thiol groups, such as those found in cysteine residues of proteins, Sulfo-Cyanine3 amine can be converted into a thiol-reactive derivative. A popular choice is the maleimide (B117702) derivative. lumiprobe.comsapphirebioscience.cominterchim.fr The maleimide group reacts specifically with free sulfhydryl groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. broadpharm.com This specificity allows for the targeted labeling of proteins at cysteine residues.
Bioorthogonal Click Chemistry Compatible Derivatives: Azides and Tetrazines
To enable highly specific and efficient bioconjugation in complex biological environments, Sulfo-Cyanine3 amine can be derivatized for use in "click chemistry" reactions. These bioorthogonal reactions are characterized by their high selectivity and reaction rates in aqueous environments.
Azides: The amine group can be converted to an azide (B81097) functionality. antibodies.comlumiprobe.comrsc.org Sulfo-Cyanine3 azide can then be conjugated to molecules containing alkyne groups via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes like dibenzocyclooctyne (DBCO) via the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. lumiprobe.comlunanano.ca
Tetrazines: Another important click chemistry handle is the tetrazine group. Sulfo-Cyanine3 can be modified to incorporate a tetrazine moiety, which reacts rapidly and specifically with trans-cyclooctene (B1233481) (TCO) derivatives in an inverse-electron-demand Diels-Alder reaction. medchemexpress.combroadpharm.com This reaction is exceptionally fast and bioorthogonal, making it ideal for in vivo imaging applications.
Polymer Conjugation and Nanomaterial Integration Strategies
The versatile reactivity of Sulfo-Cyanine3 amine and its derivatives makes it a valuable tool for labeling and tracking polymers and nanomaterials.
Polymer Conjugation: Sulfo-Cyanine3 derivatives, particularly NHS esters and maleimides, can be used to label polymers that have been functionalized with amine or thiol groups, respectively. This allows for the visualization and quantification of polymers in various applications, including drug delivery and materials science.
Nanomaterial Integration: Sulfo-Cyanine3 can be conjugated to the surface of various nanomaterials, such as gold nanoparticles and magnetic nanoparticles. For instance, amine-functionalized nanoparticles can be reacted with Sulfo-Cyanine3 NHS ester to create fluorescently labeled nanoparticles. rsc.orgwilhelm-lab.com These labeled nanomaterials can then be used for in vivo imaging and tracking studies to understand their biodistribution and elimination pathways. wilhelm-lab.com In one study, Sulfo-Cyanine3 amine was used to functionalize the surface of emulsion droplets for biosensor applications. nih.gov
Optimization of Derivatization Protocols for Specific Research Goals
The choice of derivatization strategy and the optimization of the conjugation protocol are critical for achieving the desired research outcome.
Stoichiometry: The molar ratio of the dye derivative to the target molecule needs to be carefully controlled to achieve the desired degree of labeling (DOL). A high DOL can lead to fluorescence quenching and may alter the function of the labeled biomolecule, while a low DOL may result in insufficient signal.
Buffer Conditions: The pH, buffer composition, and presence of any competing nucleophiles are crucial parameters. For example, amine-reactive conjugations are best performed in amine-free buffers at a slightly alkaline pH to ensure the primary amines of the target molecule are deprotonated and reactive. aatbio.com
Purification: After the conjugation reaction, it is essential to remove any unreacted dye to prevent background fluorescence and ensure accurate quantification. This is typically achieved using size-exclusion chromatography, dialysis, or other purification methods appropriate for the labeled molecule.
Application-Specific Considerations: The choice of linker between the Sulfo-Cyanine3 core and the reactive group can also be important. Longer, flexible linkers can reduce the potential for steric hindrance and minimize the impact of the dye on the biological activity of the labeled molecule. lumiprobe.com For applications like tyramide signal amplification (TSA) in immunohistochemistry, a tyramide derivative of Sulfo-Cyanine3 is used, which allows for significant signal enhancement. lumiprobe.com
By carefully selecting the appropriate synthetic and derivatization strategies, researchers can effectively harness the properties of Sulfo-Cyanine3 amine for a wide array of sophisticated research applications.
Bioconjugation Methodologies Employing Sulfo Cyanine3 Amine in Research
Covalent Labeling Techniques for Diverse Biomolecules
The primary amine functionality of Sulfo-Cyanine3 amine is a key feature that facilitates its use in a variety of covalent labeling techniques. This amine group can readily react with electrophilic functional groups present on biomolecules, such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids, to form stable amide bonds. medchemexpress.commedchemexpress.com
Protein and Peptide Conjugation via Amine Reactivity
The most common method for labeling proteins and peptides with Sulfo-Cyanine3 involves its amine group reacting with amine-reactive derivatives of the dye, such as Sulfo-Cyanine3 NHS ester. aatbio.comhowarthgroup.org This reaction targets the primary amino groups found in the side chain of lysine (B10760008) residues and the N-terminus of the protein or peptide. howarthgroup.orgnih.gov The result is a stable amide bond that covalently links the fluorescent dye to the protein. nih.gov This direct labeling approach is widely used for applications like fluorescence microscopy, flow cytometry, and Western blotting. axispharm.com
For optimal labeling, the reaction is typically carried out in a buffer with a pH of around 8.5 to 9.0 to ensure the amino groups are deprotonated and thus more nucleophilic. medchemexpress.com It is also crucial that the protein solution is free of other primary amines, such as those found in Tris or glycine (B1666218) buffers, as these will compete with the protein for reaction with the NHS ester. aatbio.com Researchers have demonstrated that controlling the number and position of available amines on a protein can impact the brightness of the resulting conjugate, with a "minimalist labeling" approach sometimes yielding brighter and more specific signals. howarthgroup.org
Table 1: Key Parameters for Protein Labeling with Sulfo-Cyanine3 NHS Ester
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency. aatbio.commedchemexpress.com |
| pH | 8.5 ± 0.5 | Ensures primary amines are deprotonated and reactive. medchemexpress.com |
| Buffer Composition | Free of primary amines (e.g., PBS) | Avoids competition for the NHS ester. aatbio.com |
| Dye:Protein Molar Ratio | Start with 10:1 and optimize | Balances labeling efficiency with potential for over-labeling. aatbio.com |
Nucleic Acid (DNA, RNA, Oligonucleotide) Labeling Approaches
Sulfo-Cyanine3 amine and its derivatives are also used for labeling nucleic acids, including DNA, RNA, and oligonucleotides. axispharm.comstratech.co.uk One common strategy involves incorporating an amino-modified nucleotide during nucleic acid synthesis or through enzymatic modification. This amino group then serves as a reactive handle for conjugation with an amine-reactive form of Sulfo-Cyanine3, such as the NHS ester. stratech.co.uk
Another approach is the direct incorporation of fluorescently labeled nucleotides, such as Sulfo-Cyanine3-dUTP, during enzymatic amplification methods like rolling circle amplification (RCA). nih.gov Research has shown that among various modified dUTPs, Sulfo-Cyanine3-dUTP demonstrates high incorporation effectiveness by phi29 DNA polymerase. nih.gov This method allows for the generation of highly fluorescent RCA products, enabling sensitive detection of target nucleic acid sequences. nih.gov
Antibody and Immunoglobulin Functionalization
The functionalization of antibodies and immunoglobulins with Sulfo-Cyanine3 amine follows the same principles as general protein conjugation, primarily targeting lysine residues. medchemexpress.com This labeling is crucial for a wide range of immunoassays, including immunohistochemistry (IHC), immunocytochemistry (ICC), and flow cytometry. lumiprobe.com The bright fluorescence of Sulfo-Cyanine3 allows for precise localization of antigens within cells and tissues.
Ready-to-use antibody labeling kits containing Sulfo-Cyanine3 NHS ester are commercially available, simplifying the conjugation process. lumiprobe.com These kits provide all the necessary reagents and protocols to achieve efficient and reproducible labeling of antibodies for various research applications. lumiprobe.com
Site-Specific Bioconjugation Strategies
While traditional covalent labeling is effective, it can result in a heterogeneous population of labeled biomolecules with dyes attached at various positions. Site-specific bioconjugation strategies offer greater control over the location of the fluorescent label, leading to more uniform and predictable conjugates.
Enzyme-Mediated Labeling Systems (e.g., BirA Ligase Systems)
Enzyme-mediated labeling offers a powerful approach for site-specific modification. One such system utilizes the E. coli biotin (B1667282) ligase, BirA. mdpi.comnih.govacs.org BirA specifically recognizes a 15-amino acid sequence known as the AviTag and catalyzes the covalent attachment of biotin to a central lysine residue within this tag. mdpi.comavidity.com
Researchers have expanded the substrate specificity of BirA to accept analogs of biotin that are conjugated to fluorescent dyes. mdpi.comnih.gov By fusing the AviTag to a protein of interest, it's possible to achieve site-specific labeling with a Sulfo-Cyanine3 derivative. For instance, a protein fused with an AviTag can be specifically labeled with a Sulfo-Cyanine3-biotin conjugate in the presence of BirA and ATP. mdpi.comresearchgate.netresearchgate.net This method has been successfully used for the site-specific labeling of proteins in living cells. mdpi.comnih.gov
Another enzymatic approach involves tyramide signal amplification (TSA), which is often used in IHC and FISH. lumiprobe.com In this method, horseradish peroxidase (HRP), conjugated to an antibody or probe, catalyzes the conversion of a labeled tyramine (B21549) substrate, such as Sulfo-Cyanine3 tyramide, into a highly reactive radical. lumiprobe.com This radical then covalently binds to nearby tyrosine residues on proteins, resulting in significant signal amplification at the site of the target molecule. lumiprobe.com
Genetically Encoded and Directed Tagging Methodologies
Genetically encoded tags provide a precise way to introduce a unique reactive handle onto a protein of interest for subsequent labeling. These tags are typically short peptide sequences that are genetically fused to the N- or C-terminus of the target protein.
The aforementioned AviTag is a prime example of a genetically encoded tag that works in concert with an enzyme for site-specific labeling. mdpi.comacs.orgresearchgate.net Other systems, like the SpyTag/SpyCatcher system, rely on the spontaneous formation of a covalent bond between the tag and its protein partner, which can be pre-labeled with a fluorescent dye. acs.org While not directly involving Sulfo-Cyanine3 amine in the primary reaction, these systems can be adapted to incorporate the dye.
Furthermore, the introduction of non-canonical amino acids with unique chemical functionalities into proteins through genetic code expansion offers another avenue for site-specific labeling. These unique amino acids can then be selectively reacted with a correspondingly reactive form of Sulfo-Cyanine3.
Methodological Considerations for Bioconjugation Efficiency and Specificity
The success of bioconjugation with Sulfo-Cyanine3 amine hinges on careful control of reaction parameters to maximize the yield of the desired conjugate while maintaining the biological activity of the labeled molecule.
The efficiency of the conjugation reaction is significantly influenced by the reaction environment.
pH: The pH of the reaction buffer is a critical factor, especially for reactions involving NHS esters. The reaction between an NHS ester and a primary amine is most efficient at a pH range of 8.3 to 8.5. interchim.frmedchemexpress.com At lower pH values, the amine groups are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at pH values above 8.5, the hydrolysis of the NHS ester becomes more pronounced, leading to a lower conjugation yield. interchim.fr For labeling proteins, a buffer pH of 8.5 ± 0.5 is often recommended. medchemexpress.comaatbio.com
Solvent: Due to the sulfonate groups, Sulfo-Cyanine3 amine is water-soluble, making aqueous buffers the preferred solvent for most bioconjugation reactions. medchemexpress.comaxispharm.com However, if a derivative of the dye, such as an NHS ester, has poor water solubility, a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the dye before adding it to the aqueous solution of the biomolecule. interchim.frmedchemexpress.com It is crucial to use amine-free solvents to avoid unwanted side reactions. interchim.fr
Reaction Buffer: The choice of buffer is important. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the dye, thereby reducing labeling efficiency. medchemexpress.comthermofisher.com Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are commonly used alternatives. interchim.frmedchemexpress.comthermofisher.com
Concentration of Reactants: The concentration of both the biomolecule and the dye can affect the labeling efficiency. Higher concentrations of the biomolecule, typically in the range of 2-10 mg/mL, are recommended for optimal labeling. medchemexpress.comaatbio.com The molar ratio of the dye to the biomolecule also needs to be optimized for each specific application to achieve the desired degree of labeling (DOL). aatbio.comaatbio.com
Table 1: Impact of Reaction Conditions on Sulfo-Cyanine3 Amine Conjugation
| Parameter | Optimal Range/Condition | Rationale |
| pH | 8.3 - 8.5 | Maximizes amine reactivity while minimizing hydrolysis of NHS esters. interchim.frmedchemexpress.com |
| Solvent | Aqueous buffers (e.g., PBS, sodium bicarbonate) | Sulfo-Cyanine3 amine is water-soluble. medchemexpress.comaxispharm.com |
| Co-solvents (e.g., DMSO, DMF) | Used to dissolve less soluble dye derivatives before addition to the aqueous reaction. interchim.frmedchemexpress.com | |
| Buffer Composition | Amine-free buffers (e.g., PBS, borate, bicarbonate) | Prevents competition for the reactive dye. medchemexpress.comthermofisher.com |
| Biomolecule Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. medchemexpress.comaatbio.com |
A key challenge in bioconjugation is to label the biomolecule without compromising its biological function. Several strategies can be employed to mitigate the potential for inactivation.
Control of Degree of Labeling (DOL): Over-labeling a protein can negatively impact its function. aatbio.comaatbio.com Therefore, it is crucial to control the DOL, which is the average number of dye molecules conjugated to each biomolecule. The optimal DOL varies depending on the protein and the intended application. For many antibodies, a DOL of 2 to 10 is recommended. aatbio.com The DOL can be controlled by adjusting the molar ratio of the dye to the protein during the conjugation reaction. aatbio.comaatbio.com
Site-Specific Labeling: Random labeling of lysine residues can sometimes occur at or near the active site or binding interface of a protein, leading to a loss of function. While Sulfo-Cyanine3 amine itself reacts with available amines, more advanced strategies can be used to direct the label to specific sites away from functionally important regions.
Gentle Reaction Conditions: Performing the conjugation reaction at lower temperatures (e.g., 4°C or room temperature) and for controlled durations can help preserve the protein's structure and function. interchim.fr Avoiding harsh pH conditions and organic solvents when possible is also beneficial.
Post-Labeling Assessment of Functionality: It is essential to empirically verify the functionality of the labeled biomolecule. This can be done through various assays, such as enzyme activity assays, binding assays (e.g., ELISA), or cell-based functional assays, to confirm that the conjugation process has not adversely affected the biomolecule's activity.
Table 2: Strategies for Preserving Biomolecule Function
| Strategy | Approach | Purpose |
| Control of Degree of Labeling (DOL) | Optimize dye-to-biomolecule molar ratio. aatbio.comaatbio.com | Prevent over-labeling which can impair function. aatbio.comaatbio.com |
| Site-Specific Labeling | Utilize advanced conjugation chemistries to target specific sites. | Avoid modification of functionally critical residues. |
| Gentle Reaction Conditions | Use moderate temperatures (4°C to room temperature) and pH. interchim.fr | Minimize protein denaturation and degradation. |
| Functional Assessment | Perform activity or binding assays post-conjugation. | Confirm preservation of biological activity. |
Impact of Reaction Conditions (e.g., pH, Solvent) on Conjugate Yield
Purification and Characterization of Sulfo-Cyanine3 Amine Conjugates in Research
After the conjugation reaction, it is necessary to remove any unreacted dye and byproducts to obtain a pure conjugate. The purified conjugate is then characterized to determine the concentration and the degree of labeling.
Purification Methods:
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method for purifying labeled macromolecules like proteins and antibodies. interchim.frmedchemexpress.com It effectively separates the larger labeled biomolecule from the smaller, unreacted dye molecules. Sephadex G-25 is a common resin used for this purpose. medchemexpress.comaatbio.com
Dialysis: This technique can also be used to remove small molecules like unreacted dye from a solution of larger labeled proteins. medchemexpress.com
Thin-Layer Chromatography (TLC): For smaller molecules, preparative TLC can be an effective purification method. rsc.org
Characterization of Conjugates:
Spectrophotometry: The concentration of the labeled protein and the degree of labeling can be determined using UV-Vis spectrophotometry. The absorbance of the conjugate is measured at the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the Sulfo-Cyanine3 dye (around 555 nm). aatbio.com By using the known extinction coefficients of the protein and the dye, and correcting for the dye's absorbance at 280 nm, both the protein concentration and the DOL can be calculated. aatbio.com
Mass Spectrometry (MS): MS provides a more precise measurement of the mass of the conjugate, which can be used to determine the exact number of dye molecules attached to each biomolecule.
Fluorimetry: The fluorescence properties of the conjugate, such as its excitation and emission spectra and quantum yield, can be characterized using a fluorometer to ensure the dye remains fluorescent after conjugation. rsc.orgresearchgate.net
Advanced Applications of Sulfo Cyanine3 Amine in Molecular and Cellular Biology Research
High-Resolution Fluorescence Imaging Techniques
The bright and photostable fluorescence of Sulfo-Cyanine3 amine makes it a valuable probe for various high-resolution imaging techniques. lumiprobe.com Its spectral properties, with an excitation maximum around 548 nm and an emission maximum around 563 nm, are compatible with common laser lines and filter sets used in fluorescence microscopy. lumiprobe.comantibodies.com
Table 1: Spectral Properties of Sulfo-Cyanine3 Amine
| Property | Value |
| Excitation Maximum | 548 nm lumiprobe.comantibodies.com |
| Emission Maximum | 563 nm lumiprobe.comantibodies.com |
| Molar Extinction Coefficient | 162,000 L·mol⁻¹·cm⁻¹ lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield | 0.1 lumiprobe.comantibodies.com |
Confocal laser-scanning microscopy (CLSM) is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. Sulfo-Cyanine3 amine is frequently used in CLSM for visualizing cellular and subcellular structures. nih.govarxiv.org Its water-solubility and reactive amine group facilitate the labeling of biomolecules like proteins and antibodies, which can then be used to specifically target and visualize structures within cells. medchemexpress.cominvivochem.com
In a study identifying novel substrates of a disintegrin and metalloprotease 17 (ADAM17), researchers utilized a membrane-impermeable derivative, sulfo-Cy3-NHS, to specifically label cell surface proteins on living HeLa cells. nih.gov CLSM imaging confirmed that the labeled proteins were localized exclusively to the cell surface. nih.gov This specificity is crucial for studying processes like ectodomain shedding, where proteins are released from the cell surface. nih.gov Another research effort employed Sulfo-Cyanine3 amine to stain glycerol (B35011) droplets embedded in a PDMS elastomer, allowing for in situ measurement of local deformations using confocal microscopy. arxiv.org
To overcome the diffraction limit of conventional light microscopy, super-resolution techniques like Stimulated Emission Depletion (STED) microscopy have been developed. researchgate.netyale.edu STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation focus, effectively narrowing the point-spread function. researchgate.net
The photophysical properties of cyanine (B1664457) dyes, including their ability to be switched between fluorescent and dark states, make them suitable for super-resolution imaging. While direct applications of Sulfo-Cyanine3 amine in STED are still emerging, its structural analog, Cyanine3 (Cy3), is a well-established fluorophore for STED microscopy. ku.dk The principles of STED require fluorophores with high photostability and the ability to undergo efficient stimulated emission, qualities present in the cyanine dye family.
Two-photon microscopy (2PM) is a nonlinear optical technique that enables imaging deep within scattering tissues. microscopist.co.ukutexas.edu It utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, a process that is inherently localized to the focal volume. microscopist.co.uk This localization, combined with the use of longer excitation wavelengths that scatter less in tissue, allows for greater penetration depths compared to conventional microscopy. utexas.edubiorxiv.org
While specific studies detailing the use of Sulfo-Cyanine3 amine in 2PM are not prevalent, fluorophores with significant two-photon absorption cross-sections are essential for this technique. lumiprobe.com The broader class of cyanine dyes is recognized for its utility in deep-tissue imaging, and the development of probes with optimized two-photon properties is an active area of research. biorxiv.orglumiprobe.com
Super-Resolution Microscopy Modalities (e.g., STED Nanoscopy)
Quantitative Molecular Probing and Detection Assays
Beyond its role in imaging, Sulfo-Cyanine3 amine is a valuable tool for quantitative molecular studies, providing insights into molecular interactions, distances, and dynamics.
Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). The efficiency of energy transfer is exquisitely sensitive to the distance between the fluorophores, making FRET a "molecular ruler" for studying molecular interactions and conformational changes. acs.orgnih.gov
Sulfo-Cyanine3 is frequently used as the donor fluorophore in FRET pairs, often in combination with Sulfo-Cyanine5 as the acceptor. acs.orgrsc.orgresearchgate.net This pair is widely used to study the structure and dynamics of nucleic acids and protein-protein interactions. acs.orgnih.gov For instance, FRET experiments using Sulfo-Cyanine3 and Sulfo-Cyanine5 have been employed to investigate the exchange dynamics of block copolymers in complex coacervate core micelles. researchgate.net In another study, the FRET efficiency between these dyes attached to DNA duplexes was used to infer the orientation and stacking of the fluorophores at the helix termini. nih.gov The sensitivity of Cy3's fluorescence to its local environment makes it a responsive probe for such studies. acs.org
Single-molecule fluorescence techniques allow for the observation of individual molecules, revealing heterogeneities and dynamic processes that are obscured in ensemble measurements. acs.org The high photostability and brightness of cyanine dyes like Sulfo-Cyanine3 are critical for these demanding applications. acs.org
Sulfo-Cyanine3 has been instrumental in a wide array of single-molecule studies, including the investigation of molecular motors and protein-DNA interactions. acs.org Its covalent attachment to biomolecules allows for the tracking of their movement and conformational changes in real-time. acs.org The fluorescence properties of Cy3, such as its quantum yield and lifetime, have been shown to be sensitive to its conjugation state and local environment, providing additional layers of information in single-molecule experiments. acs.org For example, the fluorescence quantum yield of Cy3 increases significantly when it is covalently attached to single-stranded DNA compared to when it is free in solution. acs.org
Table 2: Research Applications of Sulfo-Cyanine3 Amine and its Derivatives
| Application Area | Specific Technique | Biomolecule/System Studied | Key Finding |
| Cellular Imaging | Confocal Laser-Scanning Microscopy | Cell surface proteins on HeLa cells | Sulfo-Cy3-NHS specifically labels cell surface proteins, enabling the study of ectodomain shedding. nih.gov |
| Materials Science | Confocal Laser-Scanning Microscopy | Glycerol inclusions in PDMS elastomer | Visualized local deformation of liquid inclusions within an elastomer. arxiv.org |
| Molecular Interactions | Fluorescence Resonance Energy Transfer (FRET) | DNA duplexes | FRET efficiency revealed terminal stacking of Sulfo-Cyanine3 and Sulfo-Cyanine5 on the DNA helix. nih.gov |
| Polymer Dynamics | Fluorescence Resonance Energy Transfer (FRET) | Complex coacervate core micelles | Measured the molecular exchange of fluorescently labeled diblock copolymers. researchgate.net |
| Single-Molecule Studies | Single-Molecule Fluorescence Spectroscopy | DNA | Covalent attachment of Cy3 to DNA significantly alters its fluorescence quantum yield and lifetime. acs.org |
Flow Cytometry for Cell Sorting and Analysis
Sulfo-Cyanine3 amine is a valuable tool in flow cytometry, a technique used for the analysis and sorting of cells. Its utility in this application stems from its intrinsic properties, including high fluorescence output, photostability, and enhanced water solubility due to its sulfonate groups. axispharm.com This high water solubility is particularly advantageous in biological assays, ensuring the dye performs well in aqueous environments without aggregation. axispharm.com
The bright orange-red fluorescence of Sulfo-Cyanine3 provides a distinct and strong signal, which is crucial for the accurate detection and quantification of target molecules within a cell population. axispharm.com This enables precise cell sorting and analysis. axispharm.comaxispharm.com Researchers can conjugate Sulfo-Cyanine3 amine to antibodies that specifically bind to cellular markers, facilitating applications like immunophenotyping, which involves identifying and quantifying different cell types in a heterogeneous sample.
Furthermore, Sulfo-Cyanine3's spectral properties make it compatible with other fluorescent dyes, allowing for its inclusion in multi-color flow cytometry assays. This capability enables the simultaneous analysis of multiple cellular parameters, significantly enhancing the power of flow cytometry for complex studies, such as biomarker discovery. The dye's stable connection to biomolecules and its bright, reliable signal contribute to its indispensability in modern flow cytometry applications. axispharm.com
Nucleic Acid Research Applications
The unique characteristics of Sulfo-Cyanine3 amine make it a significant reagent in various nucleic acid research applications, from visualizing gene locations to detecting amplified DNA products.
Fluorescence In Situ Hybridization (FISH) is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells and tissues. alfa-chemistry.com Sulfo-Cyanine3 derivatives are employed to label oligonucleotide probes used in FISH. aatbio.com By conjugating the dye to these probes, researchers can achieve spatial mapping of genetic material. aatbio.com The bright and photostable fluorescence of the Sulfo-Cyanine3 moiety allows for the clear and specific detection of genes and RNA, aiding in diagnostics and understanding gene expression patterns. alfa-chemistry.com The tyramide signal amplification (TSA) method, which can be used in FISH, often utilizes conjugates of Sulfo-Cyanine3 to enhance the fluorescent signal intensity by more than 100 times, making it ideal for detecting low-abundance targets. lumiprobe.com
Sulfo-Cyanine3 is frequently used for labeling nucleic acids for hybridization and sequencing studies. alfa-chemistry.com The amine group on Sulfo-Cyanine3 amine allows it to be covalently attached to modified nucleotides, which can then be incorporated into DNA or RNA probes. medchemexpress.commedchemexpress.com These labeled probes are essential for a variety of molecular biology procedures, including blotting methods and microarray analysis, where they are used to detect and quantify specific nucleotide sequences. alfa-chemistry.com The stable and bright fluorescence of the dye facilitates sensitive detection in these hybridization-based assays. alfa-chemistry.com Studies have investigated the photophysical properties of Sulfo-Cyanine3 when covalently attached to DNA, noting a significant increase in its fluorescence efficiency, which is beneficial for these applications. acs.org
Rolling circle amplification (RCA) is an isothermal method that generates long, single-stranded DNA concatemers from a circular template, allowing for significant signal amplification. nih.govresearchgate.net A key application for Sulfo-Cyanine3 is in the detection of these RCA products. nih.gov One effective method involves the direct incorporation of fluorescently labeled nucleotides, such as sulfo-cyanine3-dUTP, into the growing DNA strand by the phi29 DNA polymerase during amplification. nih.govresearchgate.net
Research has shown that among several modified dUTPs, sulfo-cyanine3-dUTP demonstrates high incorporation effectiveness. nih.govresearchgate.net This approach allows for the direct and sensitive detection of amplified products without the need for subsequent hybridization with labeled probes. nih.gov
| Research Finding | Result | Citation |
| Incorporation Effectiveness | 4–9 sulfo-cyanine3 labels per 1000 nucleotides. | nih.govresearchgate.net |
| Mean Product Length | Approximately 175,000 nucleotides. | nih.govresearchgate.net |
| Fluorescence Enhancement | 850-fold total increase in fluorescence from a single target/product complex. | nih.govresearchgate.net |
These findings highlight the successful use of Sulfo-Cyanine3 nucleotide analogs for the sensitive detection of RCA products. nih.govresearchgate.net
DNA/RNA Hybridization and Sequencing Methodologies
Protein Interaction and Dynamics Studies
The ability to track proteins in real-time within their native environment is crucial for understanding their function. Sulfo-Cyanine3 amine serves as a key tool in these investigations.
Sulfo-Cyanine3 amine is widely used to monitor the location and dynamic behavior of proteins in biological systems. medchemexpress.cominvivochem.com The amine functionality of the dye allows for its covalent attachment to biomolecules like proteins and antibodies. medchemexpress.commedchemexpress.com This labeling enables researchers to visualize and track these molecules within living cells and tissues. medchemexpress.com
When conjugated to antibodies, Sulfo-Cyanine3 amine facilitates the precise localization of specific proteins, which is critical for understanding cellular processes and identifying disease markers. Its high photostability and bright fluorescence are ideal for live-cell imaging and fluorescence microscopy, providing clear and high-resolution images while maintaining cell viability. axispharm.com The dye's properties make it a reliable choice for studying protein-protein interactions and dynamic changes in protein expression, thereby advancing our understanding of complex cellular mechanisms. alfa-chemistry.com
Investigation of Protein-Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and Sulfo-Cyanine3 amine serves as a powerful tool in this field. Its primary amine group allows for its conjugation to proteins, enabling researchers to track their behavior and interactions. medchemexpress.com A key technique facilitated by this labeling is Förster Resonance Energy Transfer (FRET), which can measure the proximity between two molecules on a nanometer scale. nih.gov
In a typical FRET experiment, one protein is labeled with a donor fluorophore (like a Sulfo-Cyanine3 derivative) and its potential interaction partner is labeled with a suitable acceptor fluorophore. lumiprobe.comresearchgate.net If the two proteins interact and bring the dyes within close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, leading to a measurable change in the fluorescence signal. researchgate.net This allows for the dynamic monitoring of PPIs in real-time.
Research on the Wnt signaling pathway has utilized Sulfo-Cyanine3 maleimide (B117702) (a derivative reactive towards thiol groups) to label the Dishevelled 2 (Dvl2) protein. researchgate.net By observing the labeled Dvl2, researchers demonstrated that it undergoes liquid-liquid phase separation (LLPS), a process where proteins condense into liquid-like droplets. This phase separation is critical for assembling the Wnt signalosome and disrupting the β-catenin destruction complex, key events in the signaling cascade. researchgate.net Similarly, FRET analysis using a sulfo-cyanine 3 maleimide dye pair helped elucidate the temperature-induced structural changes in the human TRPV3 ion channel, revealing conformational shifts that occur during thermal activation. researchgate.net
| Research Application | Technique | Key Finding | Reference(s) |
| Wnt Signalosome Assembly | Fluorescence Microscopy, FRAP | Dvl2 protein undergoes liquid-liquid phase separation, which is crucial for signalosome assembly. | researchgate.net |
| TRPV3 Ion Channel Gating | FRET Assay | Revealed temperature-dependent conformational changes in the channel's structure. | researchgate.net |
| General PPI Studies | FRET | Enables real-time, dynamic monitoring of interactions between labeled proteins. | nih.gov |
Analysis of Cell Surface Protein Dynamics
Understanding the dynamics of proteins on the cell surface is crucial for deciphering processes like cell signaling, adhesion, and transport. The membrane-impermeable nature of Sulfo-Cyanine3 NHS ester makes it particularly well-suited for this purpose. nih.gov Because the sulfonate groups prevent the dye from crossing the cell membrane, it specifically labels proteins on the outer surface of living cells. nih.gov
In one study, researchers compared the labeling patterns of the membrane-impermeable sulfo-Cy3-NHS with a membrane-permeable Cy3-NHS. They confirmed that sulfo-Cy3-NHS exclusively labeled proteins on the cell surface, whereas the non-sulfonated version was detected mainly in the cytoplasm. nih.gov This specificity allows for the precise tracking of the surface proteome. Using this method, scientists can identify cell surface proteins that are shed or secreted by cells under different conditions, providing insights into disease states. nih.gov
Another powerful technique for studying protein dynamics is Fluorescence Recovery After Photobleaching (FRAP). In FRAP studies, a specific region of the cell surface, with its proteins labeled by a dye like Sulfo-Cyanine3, is intentionally bleached by a high-intensity laser. researchgate.net The rate at which fluorescence recovers in the bleached area, as new, unbleached labeled proteins diffuse into it, provides quantitative data on protein mobility. This has been used to show the liquid-like properties of Dvl2 protein condensates in cells, confirming their dynamic nature. researchgate.net
| Technique | Advantage of Sulfo-Cyanine3 | Application Example | Reference(s) |
| Specific Surface Labeling | Membrane-impermeable due to sulfonate groups. | Distinguishing and identifying shed or secreted surface proteins from intact cells. | nih.gov |
| Fluorescence Recovery After Photobleaching (FRAP) | High photostability and bright fluorescence. | Measuring the mobility and exchange dynamics of proteins within cellular condensates. | researchgate.net |
Biosensor Development and Sensing Platforms
The high sensitivity and adaptability of Sulfo-Cyanine3 have made it a central component in the development of advanced biosensors for research applications. alfa-chemistry.com Its amine functionality allows it to be conjugated to various biorecognition elements, such as antibodies or nucleic acids, to create probes that can detect specific targets. axispharm.com
Design and Application in Detection of Biomarkers and Pathogens in Research
Sulfo-Cyanine3-based biosensors are designed to signal the presence of a target analyte, which can range from disease biomarkers to pathogenic DNA or RNA, through a change in fluorescence. alfa-chemistry.com For example, a dual-platform biosensor was developed for the detection of the SARS-CoV-2 genome. This system utilized the proximity of Sulfo-Cyanine 3 (Cy3) to gold nanoparticles (AuNPs), resulting in a color shift visible to the naked eye and an amplified analytical signal for sensitive detection. researchgate.net
In another application, researchers developed a fluidic chip to detect proteolytic cleavage events, which can serve as biomarkers for various diseases or bacterial contamination. rsc.org In this system, magnetic nanoparticles were sparsely labeled with sulfo-Cy3-NHS for quantification purposes, demonstrating the dye's utility in the characterization and calibration of biosensor components. rsc.org Furthermore, lectin-based biosensors, designed to detect changes in protein glycosylation patterns associated with disease, have used Cy3 fluorophores to confirm the successful site-specific modification of the lectin protein, ensuring the biosensor's reliability and sensitivity. nih.gov
Integration into Emulsion Droplet-Based Biosensors
A novel application of Sulfo-Cyanine3 amine is its use in the functionalization of emulsion droplets for biosensing platforms. nih.govmit.edu In this approach, the amine group of the dye is used to create covalent bonds at the interface between the oil and water phases of an emulsion. nih.govjinpanbio.com
Researchers have demonstrated that Sulfo-Cyanine3 amine can be reacted with N-hydroxysuccinimide (NHS) esters at the droplet interface to form stable, functionalized droplets. nih.gov Confocal microscopy confirmed that the fluorescence was localized at the hydrocarbon-water interface, indicating successful and stable covalent attachment. A key finding was that when two batches of droplets, each functionalized with a different dye, were mixed, no transfer of the dyes between droplets was observed. nih.gov This stability is critical for developing multiplexed assays, where different droplets could be designed to detect different analytes simultaneously. nih.govmit.edu These dynamic smart colloids can change their morphology upon binding to analytes like bacteria or antibodies, providing a readily detectable optical signal. mit.edu
Nanotechnology Integration for Research Tools
The integration of Sulfo-Cyanine3 amine with nanotechnology has produced a new generation of research tools for highly sensitive imaging and targeted delivery. The dye's properties are leveraged to functionalize various nanoparticles, turning them into trackable probes and carriers.
Functionalization of Nanoparticles for Imaging and Delivery Research
Sulfo-Cyanine3 and its derivatives are widely used to label nanoparticles for research into cellular imaging and drug delivery. researchgate.netpublish.csiro.au The dye's bright and stable fluorescence allows researchers to track the nanoparticles' location, stability, and interaction with biological systems. publish.csiro.au
For instance, pH-responsive polymeric nanoparticles have been labeled with Cyanine3 amine to investigate their structural stability. publish.csiro.au By tracking changes in fluorescence, researchers could confirm that the nanoparticles remained discrete and did not exchange material under physiological pH, an important insight for their use in drug delivery. publish.csiro.au In another study focused on targeted cancer therapy, a variant of the TRAIL protein (DR5-B) was labeled with sulfo-Cyanine3 maleimide. mdpi.com This fluorescently tagged protein was then attached to polyelectrolyte multilayer capsules, allowing for clear visualization of the targeted delivery of these nanocarriers to human colorectal carcinoma cells via confocal microscopy. mdpi.com Similarly, magnetic nanoparticles have been co-labeled with peptides and sulfo-Cy3-NHS to allow for quantification of the peptide loading on the nanoparticle surface. rsc.org These examples highlight the versatility of Sulfo-Cyanine3 amine in the functionalization of diverse nanoparticle systems for advanced biomedical research.
| Nanoparticle Type | Functionalization Purpose | Research Goal | Reference(s) |
| pH-Responsive Polymeric Nanoparticles | Covalent labeling of the polymer core. | To study nanoparticle stability and polymer exchange dynamics for drug delivery. | publish.csiro.au |
| Polyelectrolyte Multilayer Capsules | Labeling of a targeting protein (DR5-B) attached to the capsule surface. | To visualize targeted delivery of nanocarriers to tumor cells. | researchgate.netmdpi.com |
| Magnetic Nanoparticles (MNPs) | Quantification of peptide loading on the MNP surface. | To characterize components of a biosensor for detecting proteolytic cleavage. | rsc.org |
| Nanogels | Labeling of the nanogel structure. | To develop biodegradable carriers for drug delivery. | researchgate.net |
DNA-Templated Dye Aggregates for Exciton (B1674681) Dynamics Studies
The precise, programmable nature of DNA nanotechnology offers an unparalleled platform for the bottom-up assembly of complex molecular architectures. researchgate.net By using DNA strands as a rigid scaffold, scientists can control the spatial arrangement of covalently attached chromophores with sub-nanometer precision. researchgate.net This technique is particularly powerful for studying the fundamental principles of molecular excitonics, where the electronic interactions between closely positioned dye molecules lead to the formation of collective excited states known as excitons. researchgate.netosti.gov Sulfo-Cyanine3 amine, with its reactive amine group for covalent linkage and sulfonate groups for aqueous solubility, is a valuable dye for these constructs. medchemexpress.com
When two or more Sulfo-Cyanine3 (Cy3) molecules are brought into close proximity on a DNA template, they can form electronically coupled aggregates. researchgate.net The resulting photophysical properties of these aggregates are dictated by the precise geometry—the distance and orientation—of the constituent dye molecules. unibe.ch According to molecular exciton theory, dyes arranged in a parallel, face-to-face orientation form "H-aggregates," which are characterized by a blue-shift in their absorption spectrum relative to the monomer. unibe.ch Conversely, a head-to-tail alignment results in "J-aggregates," identified by a red-shifted absorption band. unibe.ch
Research utilizing Cy3 dyes covalently linked to DNA duplexes has demonstrated the formation of H-aggregates. researchgate.net In these studies, the absorption spectra of Cy3 dimers exhibit a characteristic blue-shifted peak, whose intensity is dependent on the distance between the dyes and the rigidity of the DNA template. researchgate.net The ordered, chiral arrangement of the dye molecules, enforced by the helical structure of the DNA, is further confirmed by distinct signals in circular dichroism (CD) spectroscopy. researchgate.net
The study of exciton dynamics in these DNA-templated systems reveals critical insights into how excitation energy is dissipated. Upon aggregate formation, the fluorescence of the cyanine dyes is often strongly quenched. researchgate.net Time-resolved spectroscopy on related DNA-templated cyanine dye aggregates has shown that this quenching is due to the dominance of highly efficient non-radiative decay pathways. researchgate.netosti.govnsf.gov While a single dye monomer may have an exciton lifetime on the order of nanoseconds, the collective exciton in an aggregate state decays on a much faster timescale, often in tens of picoseconds. researchgate.netosti.govnsf.gov This rapid internal conversion becomes the primary route for the excited state to return to the ground state, significantly reducing the fluorescence quantum yield. researchgate.netosti.govnsf.gov
These findings highlight that while DNA templates provide exquisite control over aggregate structure, the resulting excitonic coupling can introduce ultra-fast, non-radiative decay channels that govern the exciton lifetimes. researchgate.netosti.gov Understanding these dynamics is crucial for the future design of DNA-based excitonic devices for applications in light-harvesting, nanoscale computing, and biosensing. researchgate.netnsf.govnih.gov
Table 1: Comparative Photophysical Properties of Monomeric vs. DNA-Templated Aggregated Cyanine Dyes
| Property | Monomeric Cyanine Dye | DNA-Templated Cyanine Dye Aggregate | Reference |
|---|---|---|---|
| Absorption Spectrum | Standard monomeric peak | Blue-shifted (H-aggregate) or Red-shifted (J-aggregate) | researchgate.netunibe.ch |
| Exciton Lifetime | Nanoseconds (ns) | Tens of picoseconds (ps) | researchgate.netosti.govnsf.gov |
| Primary Decay Pathway | Radiative (Fluorescence) | Non-radiative (Internal Conversion) | researchgate.netosti.govnsf.gov |
| Fluorescence Quantum Yield | High | Strongly quenched / Significantly lower | researchgate.netacs.org |
| Excitonic Coupling Strength (Cy3 Dimer) | Not applicable | ~266 cm-1 (at 0 base pair separation) | researchgate.net |
Photophysical and Spectroscopic Considerations in Sulfo Cyanine3 Amine Research Applications
Influence of Intrinsic Photophysical Characteristics on Experimental Outcomes
The performance of Sulfo-Cyanine3 amine in fluorescent assays is fundamentally governed by its inherent photophysical parameters. These characteristics, including molar absorptivity, quantum yield, and spectral properties, directly impact the sensitivity, specificity, and signal-to-noise ratio of an experiment.
Sulfo-Cyanine3 amine exhibits a strong absorption of light in the green-orange region of the spectrum, with an absorption maximum typically around 548-555 nm. aatbio.comaxispharm.comlumiprobe.comantibodies.com This is complemented by a high molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, which is reported to be in the range of 150,000 to 162,000 M⁻¹cm⁻¹. aatbio.comlumiprobe.comantibodies.com This high absorptivity is a key advantage, as it allows for efficient excitation of the fluorophore, even at low concentrations, leading to brighter fluorescent signals.
Once excited, the molecule emits fluorescence with a maximum typically observed between 563 nm and 569 nm. aatbio.comaxispharm.comlumiprobe.comantibodies.com The difference between the absorption and emission maxima, known as the Stokes shift, is approximately 14-15 nm for Sulfo-Cy3 amine. axispharm.com A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission spectra, thereby reducing background noise and improving the detection of the emitted signal.
The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is another critical parameter. For Sulfo-Cyanine3 amine, the quantum yield is reported to be around 0.1 to 0.15. aatbio.comlumiprobe.comantibodies.com While this may seem modest compared to some other fluorophores, the combination of a high extinction coefficient and good photostability results in a bright and robust fluorescent signal suitable for a wide range of applications. alfa-chemistry.com The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield.
The presence of sulfonate groups in the Sulfo-Cyanine3 amine structure significantly enhances its water solubility. medchemexpress.comaxispharm.com This is a crucial feature for biological applications, as it allows for efficient labeling in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of biomolecules like proteins. interchim.fraatbio.com This high water solubility also helps to reduce the tendency of the dye to aggregate, a phenomenon that can lead to fluorescence quenching and artifacts in imaging experiments. aatbio.commdpi.com
Table 1: Key Photophysical Properties of Sulfo-Cyanine3 Amine
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λ_abs) | ~548 - 555 nm | aatbio.comaxispharm.comlumiprobe.comantibodies.com |
| Emission Maximum (λ_em) | ~563 - 569 nm | aatbio.comaxispharm.comlumiprobe.comantibodies.com |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | aatbio.comlumiprobe.comantibodies.com |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.15 | aatbio.comlumiprobe.comantibodies.com |
| Stokes Shift | ~14 - 15 nm | axispharm.com |
Photostability Enhancement Strategies in Research Settings
A significant challenge in fluorescence microscopy and other fluorescence-based techniques is the phenomenon of photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to excitation light. The photostability of Sulfo-Cyanine3 amine is a critical factor for obtaining reliable and reproducible data, especially in experiments requiring long acquisition times.
Mitigation of Photobleaching Mechanisms in Fluorescent Assays
Several strategies can be employed to mitigate photobleaching in experimental settings. The use of antifade reagents in mounting media is a common practice in fluorescence microscopy. These reagents typically contain oxygen scavengers and triplet state quenchers that reduce the rate of photobleaching. Additionally, minimizing the intensity and duration of the excitation light can significantly reduce photobleaching. This can be achieved by using neutral density filters, reducing laser power, and using sensitive detectors that require shorter exposure times.
Impact of Conjugation Chemistry on Dye Photophysics and Stability
The chemical linkage used to attach Sulfo-Cyanine3 amine to a biomolecule can have a profound impact on its photophysical properties and photostability. The amine group on Sulfo-Cyanine3 amine allows for its covalent conjugation to various functional groups on biomolecules, most commonly activated esters like N-hydroxysuccinimide (NHS) esters on proteins or carboxylic acids. medchemexpress.comnih.gov
The local environment created by the conjugation site can influence the dye's quantum yield and lifetime. For instance, conjugation to a biomolecule can restrict the rotational freedom of the dye, which can in turn inhibit non-radiative decay pathways like cis-trans isomerization. researchgate.net This restriction can lead to an increase in the fluorescence quantum yield and lifetime of the conjugated dye compared to the free dye in solution. researchgate.netacs.org
Research has shown that the specific site of conjugation on a protein can significantly affect the brightness of the conjugated dye. howarthgroup.org For example, labeling streptavidin with a sulfo-Cy3 NHS ester at different positions resulted in varying fluorescence intensities, highlighting the importance of the local protein microenvironment. howarthgroup.org Furthermore, the type of chemical linkage itself can influence photostability. Studies comparing maleimide-thiol linkages to amide linkages for conjugating cyanine (B1664457) dyes have shown that dyes with thioether linkages can exhibit more severe photobleaching. researchgate.net This suggests that the choice of conjugation chemistry is a critical parameter to consider for optimizing the performance and stability of Sulfo-Cyanine3 amine in a given application.
Environmental Effects on Fluorescent Signal Integrity in Biological Milieux
The fluorescence signal of Sulfo-Cyanine3 amine is not solely dependent on its intrinsic properties but is also highly sensitive to its immediate environment within a biological sample. Factors such as pH, solvent polarity, and the proximity of other molecules can all modulate the dye's fluorescence output, potentially leading to artifacts if not properly considered.
Sulfo-Cy3 and its derivatives are generally considered to be stable over a broad pH range, typically from pH 3 to 10, which makes them suitable for a variety of biological experiments conducted at physiological pH. alfa-chemistry.com However, extreme pH values can affect the protonation state of the dye and the surrounding biomolecule, potentially altering the fluorescence properties.
The polarity of the microenvironment surrounding the dye can also influence its fluorescence. Changes in solvent polarity can affect the energy levels of the excited state and thus the emission spectrum and quantum yield. The interaction of Sulfo-Cy3 with amino acid residues on a protein can create a unique microenvironment that alters its fluorescence. nih.gov This phenomenon, known as protein-induced fluorescence enhancement (PIFE), can lead to an increase in fluorescence intensity upon protein binding and is dependent on the specific amino acids in contact with the dye. nih.gov
Furthermore, the presence of quenching agents in the biological milieu can significantly reduce the fluorescence signal. Quenching can occur through various mechanisms, including fluorescence resonance energy transfer (FRET) to a nearby acceptor molecule or through collisional quenching by molecules like iodide or certain amino acid residues.
Exciton (B1674681) Dynamics and Aggregation Phenomena in Advanced Probe Design
In more advanced applications, the photophysical behavior of Sulfo-Cyanine3 amine can be intentionally manipulated through controlled aggregation and the exploitation of exciton dynamics. When two or more fluorophores are in close proximity, their transition dipoles can couple, leading to the formation of molecular excitons. This excitonic coupling can result in significant changes to the absorption and emission spectra of the dye aggregates compared to the monomeric dye. researchgate.net
The nature of this spectral shift depends on the relative orientation of the transition dipoles. H-aggregates, where the dipoles are aligned in a parallel, face-to-face arrangement, typically exhibit a blue-shifted absorption spectrum and are often weakly fluorescent. nih.gov Conversely, J-aggregates, characterized by a head-to-tail alignment of the dipoles, show a red-shifted and often very sharp absorption band with enhanced fluorescence.
The formation of dye aggregates can be controlled by templating their assembly on scaffolds like DNA. researchgate.net By precisely positioning this compound molecules on a DNA backbone, it is possible to create defined H- or J-aggregates with specific photophysical properties. These engineered dye aggregates have potential applications in light-harvesting systems, biosensors, and nanoscale computing. researchgate.net
However, unintended aggregation can also be a significant issue in fluorescence experiments, leading to quenching of the fluorescence signal. uq.edu.au The sulfonation of Cy3 to create Sulfo-Cy3 helps to mitigate aggregation in aqueous environments due to electrostatic repulsion between the negatively charged sulfonate groups. mdpi.com Nevertheless, at high concentrations or when conjugated to certain biomolecules, aggregation can still occur and must be carefully controlled to ensure accurate and reliable fluorescence measurements. The design of fluorescent probes often involves strategies to prevent aggregation-induced quenching or, in some cases, to harness aggregation-induced emission (AIE) for specific sensing applications. uq.edu.auaxispharm.com
Challenges, Limitations, and Future Directions in Sulfo Cyanine3 Amine Research
Addressing Photobleaching and Enhancing Long-Term Imaging Capabilities
A primary challenge in fluorescence microscopy is the photobleaching, or irreversible photodegradation, of fluorophores during intense or prolonged illumination. While Sulfo-Cyanine3 amine is recognized for its relatively high photostability, making it a popular choice for demanding applications like single-molecule studies acs.org, it is not immune to this phenomenon.
The photophysics of cyanine (B1664457) dyes involves a complex interplay between fluorescence emission and non-radiative decay pathways. One significant competing process is photoisomerization, where the molecule transitions from its fluorescent trans form to a non-fluorescent cis form upon excitation. acs.org This isomerization, which occurs around the C-C bonds of the central polymethine chain, effectively quenches fluorescence and can lead to permanent photobleaching. acs.org Studies on related cyanine dyes have confirmed that the polymethine chain is a primary site of photo-instability. acs.org The potential for photobleaching can underestimate the duration of molecular events in time-sensitive measurements. nih.gov
Future research is focused on several strategies to mitigate photobleaching and enable long-term imaging:
Structural Modifications: Altering the core structure of the cyanine dye is a key approach to decrease its susceptibility to photobleaching. researchgate.net
Conjugation Strategies: The local environment of the dye can influence its stability. For instance, conjugation to polymers like polyethylene (B3416737) glycol (PEG) has been shown to enhance the photostability of cyanine dyes, allowing for more prolonged imaging sessions. acs.org
Optimized Imaging Conditions: The development of imaging protocols that minimize light exposure without sacrificing signal quality is an ongoing effort. This includes the use of sensitive detectors and advanced illumination techniques.
By addressing these challenges, the capabilities of Sulfo-Cyanine3 amine for long-duration, live-cell, and single-molecule imaging can be significantly extended.
Minimizing Environmental Sensitivity and Mitigating Non-Specific Interactions
A defining characteristic of cyanine dyes, including Sulfo-Cyanine3 amine, is the sensitivity of their fluorescence to the local environment. rsc.orgnih.gov This property, while useful for creating "fluorogenic" probes that light up upon binding, also presents a challenge for quantitative measurements where a stable signal is desired.
The fluorescence quantum yield of Sulfo-Cyanine3 amine is highly dependent on the viscosity and polarity of its surroundings. In fluid, low-viscosity solutions, the dye has a very low fluorescence output. nih.govresearchgate.net This is attributed to efficient fluorescence quenching through intramolecular twisting or rotation around the C-C bonds of the polymethine chain. researchgate.netmdpi.comrsc.org When the dye's structure is conformationally constrained, such as by binding to a biomolecule or being in a highly viscous solvent like glycerol (B35011), this rotational motion is inhibited, leading to a dramatic increase in fluorescence intensity. nih.govresearchgate.net
Non-specific binding is another significant limitation that can lead to high background signals and obscure specific localization. This can occur through hydrophobic interactions or electrostatic attraction to cellular components. glenresearch.com Several strategies are being employed to mitigate these effects:
Intrinsic Dye Properties: The presence of sulfonate (sulfo) groups in Sulfo-Cyanine3 amine is a deliberate design choice to increase its water solubility and hydrophilicity. medchemexpress.comaxispharm.com The negative charges provided by these groups help to minimize non-specific binding to negatively charged cellular structures like membranes. lumiprobe.com
Optimized Labeling Stoichiometry: Over-labeling a protein with dye molecules can increase the likelihood of non-specific interactions. Research has shown that carefully controlling the dye-to-protein ratio, for example by reducing the number of available amine groups on a target protein, can lead to reduced background staining and improved specificity. howarthgroup.org
Signal Amplification Techniques: Methods like Tyramide Signal Amplification (TSA) allow for a significant reduction in the concentration of the primary labeled antibody. lumiprobe.com By using a lower antibody concentration, the background signal arising from non-specific binding can be substantially decreased without compromising the final signal intensity. lumiprobe.com
Sample Preparation: Simple preparatory steps, such as centrifugation of cell extracts before use, can help remove protein aggregates that may contribute to non-specific binding. nih.gov
Future work will continue to focus on designing cyanine dye variants and developing labeling protocols that offer robust and predictable fluorescence, independent of environmental fluctuations, while further minimizing non-specific interactions to enhance signal-to-noise ratios in complex biological samples.
Development of Novel Derivatization Chemistries for Expanded Research Targets
The versatility of Sulfo-Cyanine3 amine as a fluorescent label is directly tied to the chemical strategies available for its conjugation to biomolecules. The terminal primary amine group is the key functional handle for these attachments.
The most common derivatization strategy involves the reaction of the amine group with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. howarthgroup.orgnih.gov This chemistry is widely used to label the abundant amine groups on proteins and amino-modified oligonucleotides. howarthgroup.orgaatbio.com The amine can also react directly with carboxylic acids using coupling agents or with other electrophilic groups like epoxides. lumiprobe.com
To expand the range of research targets and enable more specific and efficient labeling, a variety of novel derivatization chemistries have been developed:
| Derivatization Chemistry | Reactive Partner | Application/Advantage | Research Findings |
| Click Chemistry (CuAAC/SPAAC) | Alkynes, Cycloalkynes (e.g., DBCO, BCN) | Enables highly specific and efficient bioorthogonal labeling in complex biological mixtures. medchemexpress.com | Sulfo-Cyanine3 has been successfully converted into azide (B81097) and alkyne derivatives for use in copper-catalyzed (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com |
| Tyramide Signal Amplification (TSA) | Tyrosine residues | Provides enzymatic signal amplification for highly sensitive detection of low-abundance targets in IHC, ICC, and FISH. lumiprobe.com | Sulfo-Cyanine3 tyramide is used in conjunction with horseradish peroxidase (HRP), which converts it into a reactive radical that covalently binds to nearby tyrosine residues. lumiprobe.com |
| Enzymatic Labeling | Various substrates | Allows for site-specific labeling through enzyme-mediated reactions. | The amine group can be used in enzymatic transamination labeling, offering an alternative to chemical conjugation. lumiprobe.com |
| Phosphate/Hydrazide Chemistry | 5'-phosphate on RNA, Aldehydes on oxidized RNA | Enables site-specific labeling of nucleic acids at their termini. | The amine can be coupled to the 5'-phosphate of RNA using EDC/NHS activation, while hydrazide derivatives of cyanine dyes can react with aldehydes generated by periodate (B1199274) oxidation of the 3'-ribose. ntu.edu.sg |
The ongoing development of these advanced conjugation strategies is significantly broadening the scope of molecules and cellular structures that can be studied using Sulfo-Cyanine3 amine, enabling more sophisticated experimental designs.
Integration with Emerging Research Technologies (e.g., advanced microfluidics, AI-driven image analysis)
The synergy between established fluorescent probes like Sulfo-Cyanine3 amine and emerging technologies is pushing the boundaries of biological research. The integration with advanced microfluidics and artificial intelligence (AI) is particularly transformative.
Advanced Microfluidics: Microfluidic devices offer precise control over minute volumes of fluids, enabling high-throughput experiments and the creation of controlled microenvironments. Sulfo-Cyanine3 amine and its derivatives have been successfully used in these systems for various applications:
Controlled Reactions: Microreactors provide a platform for controlled chemical reactions, such as the conjugation of Sulfo-Cyanine3 NHS ester to antibodies immobilized on acoustically confined microcarriers. nih.gov
Single-Molecule Analysis: Microfluidic chambers are essential for single-molecule FRET microscopy, allowing for the confinement and observation of individual molecules labeled with dyes like Sulfo-Cyanine3 amine. ntu.edu.sg
AI-Driven Image Analysis: The vast and complex datasets generated by modern microscopy necessitate automated and intelligent analysis tools. AI, particularly deep learning, is revolutionizing how fluorescence images are interpreted:
Automated Image Classification: AI models can be trained to analyze fluorescence images and classify complex biological features. For example, a deep learning network successfully used images from indocyanine green, a related cyanine dye, to accurately classify precancerous lesions in colon endoscopy. researchgate.net
AI-Guided Microscopy: Research groups are developing "self-driving" super-resolution microscopes that use AI to autonomously optimize imaging parameters in real-time based on the sample's characteristics. henriqueslab.org These intelligent systems promise to enhance the quality and reproducibility of images acquired using cyanine dyes.
Bioimage Analysis Platforms: Initiatives are underway to create open repositories of AI models specifically for bioimage analysis, making these powerful tools accessible to a broader range of life scientists working with fluorescent probes like Sulfo-Cyanine3. henriqueslab.org
The convergence of reliable fluorophores like Sulfo-Cyanine3 amine with the precision of microfluidics and the analytical power of AI is enabling researchers to perform more complex experiments and extract deeper insights from imaging data.
Expansion into New Areas of Fundamental Biological Inquiry
The robust properties of Sulfo-Cyanine3 amine and its derivatives continue to drive their adoption in novel and expanding areas of biological investigation, moving beyond conventional imaging to probe dynamic processes and explore new therapeutic avenues.
Super-Resolution Microscopy: Sulfo-Cyanine3 is a key fluorophore in techniques like Stochastic Optical Reconstruction Microscopy (STORM). glenresearch.com This method harnesses the dye's ability to "blink" (stochastically switch between fluorescent and dark states) to reconstruct images with a resolution far beyond the diffraction limit of light, enabling nanoscale visualization of cellular structures. glenresearch.com
Probing Molecular Dynamics: The dye is integral to single-molecule techniques that elucidate the mechanisms of complex biological machinery. For example, Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence of Sulfo-Cyanine3 increases upon close proximity to a protein, has been used to track the real-time movement of RNA polymerase along a DNA template during transcription. nih.gov
Development of Novel Biosensors: The sensitivity of Sulfo-Cyanine3's fluorescence to its environment is exploited in the creation of advanced biosensors. It is a common component in Fluorescence Resonance Energy Transfer (FRET)-based assays, which can monitor dynamic biomolecular interactions, such as protein-protein or protein-nucleic acid binding, in real time.
Therapeutic and Diagnostic Development: Researchers are exploring cyanine dyes as potential therapeutic agents. New asymmetric cyanine derivatives have been synthesized and shown to have antiproliferative effects against cancer cells, with investigations revealing mechanisms such as the inhibition of topoisomerase II. mdpi.com Other novel cyanine probes have been developed for targeted imaging of specific organelles like mitochondria and for visualizing entire organs like the brain, opening new doors for disease diagnostics and physiological studies. acs.org
The continuous application of Sulfo-Cyanine3 amine in these pioneering fields underscores its enduring importance as a tool for fundamental biological discovery.
Q & A
Q. What protocols are recommended for conjugating Sulfo-Cyanine3 amine to biomolecules like proteins or nucleic acids?
Conjugation typically involves amine-reactive crosslinkers such as NHS esters. Adjust buffer pH to 8.5–9.0 to enhance amine reactivity, and purify conjugates using dialysis or size-exclusion chromatography to remove unreacted dye. Optimize molar ratios (e.g., 5:1 dye-to-protein) to balance labeling efficiency and biomolecule functionality .
Q. How does the solubility of Sulfo-Cyanine3 amine affect its application in physiological conditions?
The sulfonate groups confer high water solubility, enabling direct use in aqueous buffers (e.g., PBS or cell culture media). Avoid organic solvents unless necessary, as they may disrupt colloidal stability. Pre-dissolve in DMSO for stock solutions if required, but limit final DMSO concentrations to <1% .
Q. What factors influence Sulfo-Cyanine3 amine’s fluorescence quantum yield, and how can they be controlled experimentally?
Quantum yield (Φ = 0.1) is sensitive to environmental factors: pH extremes (>9 or <5) and high ionic strength can quench fluorescence. Use buffered solutions (pH 7–8) and minimize ionic additives. Validate signal stability under imaging conditions (e.g., laser power, exposure time) to avoid photobleaching .
Q. How should Sulfo-Cyanine3 amine be stored to maintain stability over long-term experiments?
Store lyophilized dye at −20°C in desiccated, light-protected vials. Reconstituted solutions in DMSO or water are stable for 1–2 months at −20°C. Avoid freeze-thaw cycles to prevent aggregation .
Advanced Research Questions
Q. How can researchers optimize Sulfo-Cyanine3 amine labeling efficiency without compromising target biomolecule activity?
Titrate dye-to-biomolecule ratios systematically (e.g., 1:1 to 10:1) and assess activity via functional assays (e.g., enzymatic activity post-labeling). Consider site-specific conjugation strategies (e.g., using click chemistry or enzymatic tags) to preserve critical functional domains .
Q. What experimental strategies mitigate non-specific binding of Sulfo-Cyanine3 amine in live-cell imaging?
Pre-block cells with 1–5% BSA or serum for 30 minutes. Include wash steps with mild detergents (e.g., 0.1% Tween-20) post-labeling. Use confocal microscopy with spectral unmixing to distinguish specific signals from autofluorescence .
Q. How can Sulfo-Cyanine3 amine be integrated with electrochemical detection methods for multimodal assays?
Functionalize electrodes with thiol- or carboxyl-terminated linkers to immobilize Sulfo-Cyanine3 amine-labeled probes. Validate electrochemical signals (e.g., impedance changes) alongside fluorescence readouts, ensuring minimal interference between modalities .
Q. What approaches address fluorescence quenching when Sulfo-Cyanine3 amine is used in dense biological matrices (e.g., tissue sections)?
Use tissue-clearing agents (e.g., ScaleA2) to reduce light scattering. Optimize dye concentration to avoid self-quenching, and employ time-gated imaging to separate prompt fluorescence from background noise .
Q. How should researchers resolve contradictions in reported fluorescence intensities across studies using Sulfo-Cyanine3 amine?
Systematically compare experimental variables: excitation wavelengths (548 nm ± 5 nm), detector gain settings, and sample preparation protocols. Cross-validate with internal standards (e.g., reference fluorophores) and report detailed methodology per guidelines in systematic review frameworks .
Q. What experimental design principles apply when combining Sulfo-Cyanine3 amine with other dyes (e.g., Cy5 or FITC) for multiplexed imaging?
Perform spectral overlap analysis using tools like ImageJ’s "Spectra Viewer." Include single-dye controls to correct for cross-talk. Use sequential imaging or spectral unmixing algorithms. Validate co-localization results with statistical methods (e.g., Pearson’s correlation coefficient) .
Methodological Considerations
- Data Interpretation : Quantify fluorescence signals using standardized software (e.g., ImageJ or Fiji) and normalize to background. Report uncertainties (e.g., ±10% for quantum yield measurements) and statistical significance thresholds .
- Literature Synthesis : Use scoping reviews (Arksey & O’Malley framework) to map conflicting findings and identify gaps in Sulfo-Cyanine3 amine applications .
- Ethical Reporting : Disclose dye batch variations and purity levels (≥95% via HPLC-MS) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
